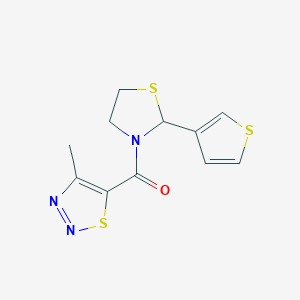
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,2,3-thiadiazol is a type of thiadiazole, which is a class of heterocyclic compounds containing a ring of four carbon atoms and one nitrogen atom . Thiophen-3-ylthiazolidin is a type of thiazolidine, which is a class of organic compounds containing a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been studied . The Hurd-Mori reaction is one method used to synthesize 2-(1,2,3-thiadiazol-4-yl)-5-methylthiophene .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of these compounds can vary depending on the specific substituents present on the thiadiazole or thiazolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the molecular weight of 4-Methyl-1,2,3-thiadiazol is 130.17 .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that compounds related to (4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone demonstrate significant potential in anticancer applications. A study synthesized similar compounds and found inhibitory effects on various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
Spectral Characterization and Antibacterial Activity
A study focused on the synthesis and spectral characterization of related compounds, applying density functional theory calculations. This research also explored the antibacterial activity of the compounds, offering insights into their potential in antimicrobial applications (Shahana & Yardily, 2020).
Solvent Effects on Molecular Aggregation
An investigation into the effects of solvents on molecular aggregation of similar compounds revealed insights into their behavior in different environments. This study is significant for understanding how these compounds interact in various solvents, which is crucial for their application in different scientific fields (Matwijczuk et al., 2016).
Fluorescent Chemosensor Development
Another application area is the development of fluorescent chemosensors. A study reported the creation of a phenyl thiadiazole-based Schiff base receptor, which showed promise in detecting Al3+ ions. This application is relevant in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Dyeing Performance in Textiles
Compounds with a thiadiazole structure have been utilized in the dyeing of textiles. Research into the synthesis and characterization of thiadiazole derivatives evaluated their dyeing performance on nylon fabric, indicating their utility in the textile industry (Malik, Patel, Tailor, & Patel, 2018).
Antimicrobial Screening
The antimicrobial properties of similar compounds were also explored in a study synthesizing novel thiazolyl pyrazole and benzoxazole. This research is pivotal for pharmaceutical applications where antimicrobial activity is essential (Landage, Thube, & Karale, 2019).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in various scientific domains. Research focusing on the crystal structure of related compounds provides valuable insights into their molecular configuration, which is essential for material science applications (Nagaraju et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methylthiadiazol-5-yl)-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS3/c1-7-9(18-13-12-7)10(15)14-3-5-17-11(14)8-2-4-16-6-8/h2,4,6,11H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGVIUTVPJIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCSC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

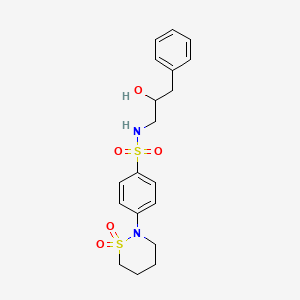
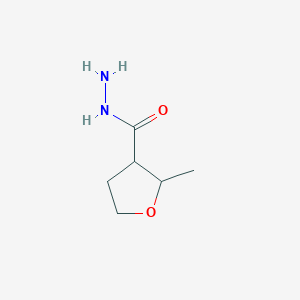
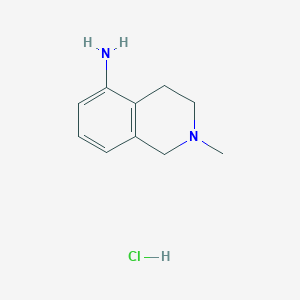

![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)
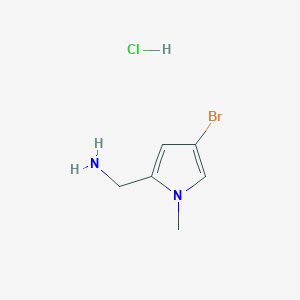
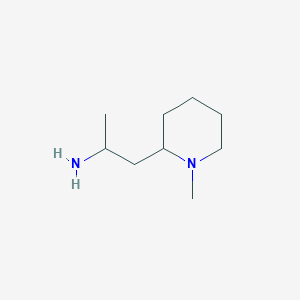
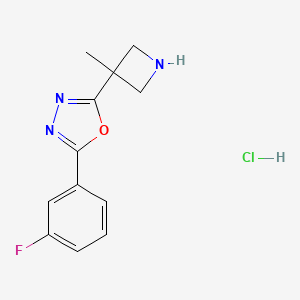
![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)

![5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride](/img/structure/B2733566.png)


![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2733574.png)